molecular formula C8H10ClNO4S B6220803 5-amino-2-methanesulfonylbenzoic acid hydrochloride CAS No. 2758001-80-6

5-amino-2-methanesulfonylbenzoic acid hydrochloride

Cat. No.: B6220803
CAS No.: 2758001-80-6
M. Wt: 251.7
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-methanesulfonylbenzoic acid hydrochloride is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an amino group and a methanesulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methanesulfonylbenzoic acid hydrochloride typically involves the sulfonation of 5-amino-2-methoxybenzoic acid followed by the conversion of the methoxy group to a methanesulfonyl group. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methanesulfonylbenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagent used.

Scientific Research Applications

5-amino-2-methanesulfonylbenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 5-amino-2-methanesulfonylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfonyl group can participate in electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-methoxybenzenesulfonic acid: Similar structure but with a methoxy group instead of a methanesulfonyl group.

    5-amino-2-chlorobenzenesulfonic acid: Similar structure but with a chlorine atom instead of a methanesulfonyl group.

    5-amino-2-nitrobenzenesulfonic acid: Similar structure but with a nitro group instead of a methanesulfonyl group.

Uniqueness

5-amino-2-methanesulfonylbenzoic acid hydrochloride is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

2758001-80-6

Molecular Formula

C8H10ClNO4S

Molecular Weight

251.7

Purity

95

Origin of Product

United States

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